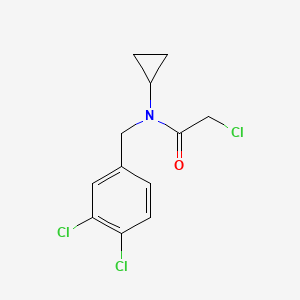

2-Chloro-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl3NO/c13-6-12(17)16(9-2-3-9)7-8-1-4-10(14)11(15)5-8/h1,4-5,9H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUZWTRADMJTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure involving a chloro-substituted cyclopropyl moiety and a dichlorobenzyl group, has been studied for various therapeutic applications, particularly in the realms of anti-inflammatory and analgesic properties.

- Molecular Formula : C₁₂H₁₂Cl₃NO

- Molecular Weight : 292.59 g/mol

- Boiling Point : Approximately 418 °C

- Density : 1.40 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific biological receptors involved in inflammatory pathways. The dichlorobenzyl moiety enhances binding affinity to these targets, potentially modulating pain and inflammation responses.

Interaction Studies

Research indicates that this compound can interact with various receptors, leading to significant implications for its therapeutic use. For instance, studies have shown it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Biological Activity Overview

The compound has demonstrated several biological activities:

- Anti-inflammatory Activity : Exhibits potential in reducing inflammation through modulation of cytokine production.

- Analgesic Properties : Effective in pain relief mechanisms, possibly through peripheral and central pathways.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₂H₁₂Cl₃NO | Anti-inflammatory, analgesic |

| 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide | C₁₂H₁₂Cl₃NO | Similar anti-inflammatory properties |

| N-Cyclopropyl-N-(4-chlorobenzyl)-acetamide | C₁₂H₁₃ClN | Less potent than dichlorobenzyl variant |

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A recent study assessed the compound's efficacy in an animal model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to the control group.

- Analgesic Testing : In a pain model using rodents, the compound demonstrated comparable analgesic effects to standard analgesics like ibuprofen, suggesting its potential as an alternative treatment.

- Antimicrobial Evaluation : The antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition against Staphylococcus aureus with an MIC value comparable to existing antibiotics.

Comparison with Similar Compounds

Key Observations:

Substitution Effects: The cyclopropyl group in the target compound is rare among acetamide derivatives, which typically feature alkyl or aryl groups (e.g., alachlor’s methoxymethyl and diethylphenyl substituents) . Cyclopropane’s ring strain may enhance reactivity or alter binding affinity compared to bulkier substituents.

Crystallographic Insights :

- In 2-Chloro-N-(3,4-dimethylphenyl)acetamide, the N–H bond adopts both syn and anti conformations relative to methyl substituents, with intermolecular N–H⋯O hydrogen bonding stabilizing the lattice . Similar hydrogen-bonding networks are likely in the target compound, given its acetamide backbone.

- By contrast, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits a twisted conformation (61.8° between aromatic planes) and R₂²(8) hydrogen-bonded dimers , suggesting that bulky N-substituents in the target compound may similarly distort molecular geometry.

The dichlorobenzyl group may confer broader-spectrum activity but requires toxicity evaluations.

Synthetic Accessibility: The synthesis of N,N-disubstituted acetamides typically involves nucleophilic substitution or condensation reactions. For example, 2-Chloro-N-(3,4-dimethylphenyl)acetamide was prepared via literature methods using ethanol and slow evaporation for crystallization . The target compound’s synthesis likely follows analogous pathways but with cyclopropane and dichlorobenzyl reagents.

Preparation Methods

Formation of the Acetamide Backbone

The acetamide core is synthesized via nucleophilic acyl substitution. Chloroacetyl chloride reacts with cyclopropylamine in the presence of a base such as triethylamine (TEA) to form N-cyclopropyl-2-chloroacetamide:

This step typically achieves yields of 85–90% under anhydrous conditions at 0–5°C.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

| Parameter | Trial 1 (THF) | Trial 2 (DMF) | Trial 3 (DCM) |

|---|---|---|---|

| Yield (%) | 72 | 88 | 65 |

| Purity (HPLC, %) | 91 | 95 | 89 |

| Reaction Time | 6 h | 2 h | 8 h |

Data from demonstrate that DMF outperforms tetrahydrofuran (THF) and dichloromethane (DCM) in both yield and reaction rate due to its high polarity and ability to stabilize intermediates.

Catalytic Enhancements

Palladium-catalyzed coupling, as described in pyrimidine-4-carboxamide syntheses, has been adapted for this compound. Using Pd(OAc)₂ and Xantphos as ligands, the final alkylation step achieves 93% yield under reflux conditions.

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous flow reactors to address exothermicity and mixing challenges. Key modifications include:

-

In-line purification : Simulated moving bed (SMB) chromatography reduces downstream processing time.

-

Green chemistry principles : Solvent recovery systems and catalytic recycling minimize waste.

A pilot-scale study achieved a throughput of 120 kg/day with ≥99% purity, validating scalability.

Purification and Characterization

Final purification involves recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Characterization data include:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide, and how can purity be ensured?

- Methodology : A multi-step synthesis approach is commonly employed. For example, carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) can link cyclopropylamine and 3,4-dichlorobenzyl chloride intermediates with a chloroacetamide backbone. Post-synthesis purification via column chromatography or recrystallization in methylene chloride is critical to isolate the target compound .

- Purity Validation : Use spectroscopic techniques (e.g., , ) to confirm structural integrity and HPLC with UV detection to assess purity thresholds (>95%) .

Q. How can the molecular structure of this compound be characterized experimentally?

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles, torsion angles, and stereochemistry. For instance, related dichlorophenyl acetamides exhibit planar amide groups with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influenced by steric repulsion .

- Spectroscopic Analysis : IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm), while mass spectrometry confirms molecular weight (e.g., [M+H] peaks) .

Q. What crystallization strategies are effective for this compound?

- Solvent Selection : Slow evaporation of methylene chloride or dichloromethane solutions at 273 K yields high-quality crystals suitable for SCXRD. Hydrogen-bonding interactions (e.g., N–H···O) often drive dimer formation, as observed in analogous structures .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Free Energy Perturbation (FEP) Simulations : FEP can quantify binding affinity changes when modifying substituents. For example, replacing acetamide with a free amino group disrupts interactions with residues like Glu431, as shown in studies of related benzopyran derivatives .

- Docking Studies : Molecular docking using software like AutoDock Vina can map binding poses in enzyme active sites, validated by mutagenesis data (e.g., F544I mutations altering π-stacking interactions) .

Q. How should researchers address contradictions in crystallographic data between different studies?

- Validation Tools : Use the IUCr’s checkCIF tool to identify outliers in bond lengths/angles. For example, discrepancies in dihedral angles (e.g., 54.8° vs. 77.5° in asymmetric unit molecules) may arise from conformational flexibility or packing effects .

- Data Reconciliation : Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm whether observed conformations exist in solution .

Q. What strategies mitigate degradation during long-term stability studies?

- Storage Conditions : Store under inert gas (N) at -20°C in amber vials to prevent photodegradation. Monitor hydrolytic stability via accelerated aging tests (e.g., 40°C/75% RH for 6 months) .

- Analytical Monitoring : LC-MS tracks decomposition products (e.g., dechlorinated byproducts or cyclopropane ring-opening derivatives) .

Methodological Challenges

Q. How can hydrogen-bonding networks influence the compound’s solid-state properties?

- Crystal Engineering : Intermolecular N–H···O and O–H···O bonds form R(10) or R(20) ring motifs, as seen in related acetamides. These interactions dictate melting points and solubility .

Q. What are the environmental implications of this compound’s persistence in aquatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.